Glucocorticoid receptor agonist-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

糖皮质激素受体激动剂-1 是一种合成化合物,旨在模拟内源性糖皮质激素的作用。这些化合物以其强大的抗炎和免疫抑制特性而闻名。 糖皮质激素受体激动剂-1 与糖皮质激素受体(一种核受体)结合,并调节参与炎症和免疫反应的各种基因的表达 .

准备方法

合成路线和反应条件: 糖皮质激素受体激动剂-1 的合成通常涉及多个步骤,包括关键中间体的形成及其随后的功能化。 一种常见的合成路线涉及使用类固醇前体,这些前体通过一系列化学反应(如氧化、还原和取代)进行修饰 。反应条件通常需要特定的催化剂、溶剂和温度控制,以确保高产率和纯度。

工业生产方法: 糖皮质激素受体激动剂-1 的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高效率并降低成本。 这通常包括使用连续流反应器、自动化合成平台和严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型: 糖皮质激素受体激动剂-1 会发生各种化学反应,包括:

氧化: 将羟基转化为酮或醛。

还原: 将羰基还原为羟基。

取代: 用其他取代基取代官能团以改变化合物的性质.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 经常使用硼氢化钠和氢化铝锂等还原剂。

主要产物: 这些反应产生的主要产物包括糖皮质激素受体激动剂-1 的各种衍生物,每个衍生物具有独特的药理性质。 这些衍生物通常在临床前和临床研究中进行功效和安全性测试 .

科学研究应用

糖皮质激素受体激动剂-1 在科学研究中具有广泛的应用,包括:

化学: 用作研究糖皮质激素结构-活性关系的模型化合物。

生物学: 研究其在调节基因表达和细胞对压力和炎症的反应中的作用。

医学: 探索其作为治疗炎症性和自身免疫性疾病(如类风湿性关节炎和哮喘)的潜在治疗剂。

作用机制

糖皮质激素受体激动剂-1 通过与糖皮质激素受体结合而发挥其作用,然后糖皮质激素受体转运到细胞核并与称为糖皮质激素反应元件的特定 DNA 序列相互作用。这种相互作用调节参与炎症和免疫反应的靶基因的转录。 该化合物还影响各种信号通路,包括抑制促炎转录因子和激活抗炎基因 .

类似化合物:

皮质醇: 主要内源性糖皮质激素,具有类似的抗炎特性。

地塞米松: 一种具有强抗炎作用的合成糖皮质激素。

泼尼松龙: 另一种在临床环境中常用的合成糖皮质激素

独特性: 糖皮质激素受体激动剂-1 在其对糖皮质激素受体的特异性结合亲和力和选择性方面是独特的。这种选择性允许以更少的副作用靶向调节基因表达,与其他糖皮质激素相比。 此外,其合成性质允许结构修饰以增强其治疗特性 .

相似化合物的比较

Cortisol: The primary endogenous glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.

Prednisolone: Another synthetic glucocorticoid commonly used in clinical settings

Uniqueness: Glucocorticoid receptor agonist-1 is unique in its specific binding affinity and selectivity for the glucocorticoid receptor. This selectivity allows for targeted modulation of gene expression with potentially fewer side effects compared to other glucocorticoids. Additionally, its synthetic nature allows for structural modifications to enhance its therapeutic profile .

生物活性

Glucocorticoids (GCs) are steroid hormones that exert a wide range of biological effects through their interaction with the glucocorticoid receptor (GR), a member of the nuclear hormone receptor superfamily. The compound known as Glucocorticoid receptor agonist-1 (GRA-1) is a selective agonist that has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and metabolic disorders. This article aims to provide a detailed overview of the biological activity of GRA-1, including its mechanisms of action, effects on various physiological processes, and recent research findings.

Upon binding to glucocorticoids, GR undergoes a conformational change that allows it to translocate to the nucleus, where it regulates gene expression by binding to glucocorticoid response elements (GREs) in the promoters of target genes. This action can lead to either transactivation (upregulation of gene expression) or transrepression (downregulation of gene expression) depending on the context and specific genes involved.

Key Mechanisms:

- Transactivation : GR homodimers bind to GREs, promoting the expression of anti-inflammatory proteins such as MAPK phosphatase 1 (MKP1) and IκBα, which inhibit pro-inflammatory pathways .

- Transrepression : GR can inhibit the activity of other transcription factors such as NF-κB and AP-1 by competing for binding sites or through direct interactions, thus suppressing pro-inflammatory gene expression .

Biological Effects

GRA-1 exhibits several biological effects that are relevant to its therapeutic potential:

1. Anti-inflammatory Effects

GRA-1 has been shown to significantly reduce inflammation in various animal models. For instance, it can inhibit the production of pro-inflammatory cytokines and chemokines, thereby alleviating conditions such as asthma and rheumatoid arthritis .

2. Metabolic Effects

Chronic exposure to glucocorticoids is associated with metabolic side effects, including insulin resistance and altered lipid metabolism. GRA-1's selective activation may help mitigate these adverse effects while retaining beneficial anti-inflammatory actions .

3. Effects on Immune Function

GRA-1 modulates immune responses by influencing lymphocyte apoptosis and proliferation. It has been observed that GRA-1 can induce apoptosis in certain immune cells while promoting the survival of others, which could be beneficial in treating autoimmune diseases .

Case Studies

Recent studies have highlighted the efficacy of GRA-1 in various clinical settings:

- Asthma Management : A clinical trial demonstrated that patients treated with GRA-1 showed significant improvements in lung function and reductions in airway hyperreactivity compared to those receiving standard glucocorticoid therapy .

- Rheumatoid Arthritis : In a controlled study, GRA-1 reduced joint inflammation and damage in animal models, suggesting its potential as a safer alternative to traditional glucocorticoids .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokines | |

| Metabolic regulation | Improved insulin sensitivity | |

| Immune modulation | Induction of lymphocyte apoptosis |

Recent Research Findings

Recent investigations into GRA-1 have focused on its selective agonistic properties compared to traditional glucocorticoids. Research indicates that GRA-1 may offer similar therapeutic benefits with fewer side effects due to its ability to selectively activate specific GR pathways without broadly activating all GR-mediated responses .

Key Findings:

- Selective Activation : Studies suggest that GRA-1 preferentially activates pathways associated with anti-inflammatory responses while minimizing metabolic disturbances typically seen with systemic glucocorticoids .

- Potential for Combination Therapy : There is ongoing research into combining GRA-1 with other agents such as REDD1 inhibitors to enhance therapeutic efficacy while reducing side effects associated with long-term glucocorticoid use .

属性

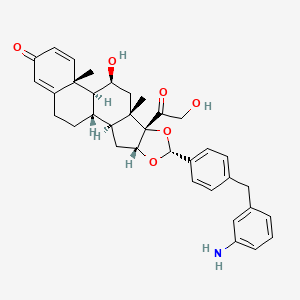

IUPAC Name |

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO6/c1-33-13-12-25(38)16-23(33)10-11-26-27-17-30-35(29(40)19-37,34(27,2)18-28(39)31(26)33)42-32(41-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,37,39H,10-11,14,17-19,36H2,1-2H3/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEPSOPXQDGEHP-WWBNNTNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。